![molecular formula C11H17ClN2O B3308592 N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride CAS No. 938515-57-2](/img/structure/B3308592.png)
N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride
Overview
Description
N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride, also known as Et-Phe-β-Ala-NH2·HCl, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a derivative of β-alanine, an amino acid that is naturally present in the body. The addition of the ethylphenyl group to β-alanine results in a compound with unique properties that make it useful for a variety of research applications.
Mechanism of Action
The mechanism of action of N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride involves its ability to bind to specific enzymes and alter their activity. This compound has been shown to be effective in inhibiting the activity of certain enzymes, which can have a variety of physiological effects. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride has been shown to have a variety of biochemical and physiological effects, including the modulation of enzyme activity and the regulation of certain physiological processes. This compound has been shown to have potential applications in the treatment of certain diseases, such as cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride in lab experiments include its high purity and reliability, as well as its ability to modulate enzyme activity. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many future directions for research involving N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride, including investigations into its potential applications in drug discovery, the development of new therapies for cancer and neurological disorders, and the further elucidation of its mechanism of action. Additionally, research into the potential toxicity and safety of this compound is needed to fully understand its potential applications in the field of medicine.
Scientific Research Applications
N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride has been used in a variety of scientific research applications, including studies on the mechanism of action of certain drugs, as well as investigations into the physiological effects of amino acid derivatives. This compound has been shown to be effective in modulating the activity of certain enzymes, making it useful in drug discovery research.
properties
IUPAC Name |
3-amino-N-(4-ethylphenyl)propanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOCEDGMFGWGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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